molecular formula C13H9NO2S B1268687 Methyl thieno[2,3-b]quinoline-2-carboxylate CAS No. 51925-46-3

Methyl thieno[2,3-b]quinoline-2-carboxylate

Cat. No. B1268687
CAS RN: 51925-46-3
M. Wt: 243.28 g/mol
InChI Key: HYPKQSDYYFWMCN-UHFFFAOYSA-N
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Description

Methyl thieno[2,3-b]quinoline-2-carboxylate is a chemical compound with the CAS Number: 51925-46-3 . Its IUPAC name is methyl 1H-1lambda3-thieno[2,3-b]quinoline-2-carboxylate . It has a molecular weight of 244.29 .


Synthesis Analysis

The synthesis of Methyl thieno[2,3-b]quinoline-2-carboxylate has been described in several studies. For instance, a direct one-pot base-promoted conjugate addition-elimination of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl mercaptoacetate and subsequent cyclization afforded methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate .


Molecular Structure Analysis

The molecular structure of Methyl thieno[2,3-b]quinoline-2-carboxylate consists of a thieno[2,3-b]quinoline core with a carboxylate functional group attached to the 2-position of the quinoline ring . The compound has a molecular formula of C13H9NO2S .


Physical And Chemical Properties Analysis

Methyl thieno[2,3-b]quinoline-2-carboxylate has a density of 1.4±0.1 g/cm3, a boiling point of 417.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 67.0±3.0 kJ/mol and a flash point of 206.0±23.2 °C . The compound has a molar refractivity of 70.2±0.3 cm3 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Research

Methyl thieno[2,3-b]quinoline-2-carboxylate has shown promise in anticancer research. Studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines . For instance, in breast cancer cell lines, certain concentrations have been observed to reduce cell viability significantly over time, suggesting potential for development into chemotherapeutic agents.

Organic Synthesis: Building Blocks

In organic synthesis, this compound serves as a versatile building block. It’s particularly useful in constructing complex molecular structures due to its reactivity and stability under various conditions. The compound has been employed in the synthesis of biologically active molecules, showcasing its utility in creating diverse chemical entities .

Industrial Applications: Synthesis of Quinoline Scaffolds

Industrially, Methyl thieno[2,3-b]quinoline-2-carboxylate is used in the synthesis of quinoline scaffolds, which are crucial in the production of various dyes, agrochemicals, and pharmaceuticals. The compound’s ability to undergo reactions under microwave irradiation offers operational simplicity and environmental benefits .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic studies to help identify and quantify similar compounds in complex mixtures. Its distinct chemical structure allows for precise calibration in analytical methods .

Material Science: Electronic Materials

The electronic properties of thienoquinolines make them suitable for use in material science, particularly in the development of electronic materials. Their potential applications include organic semiconductors and components in optoelectronic devices .

properties

IUPAC Name

methyl thieno[2,3-b]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c1-16-13(15)11-7-9-6-8-4-2-3-5-10(8)14-12(9)17-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPKQSDYYFWMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358994
Record name methyl thieno[2,3-b]quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl thieno[2,3-b]quinoline-2-carboxylate

CAS RN

51925-46-3
Record name methyl thieno[2,3-b]quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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